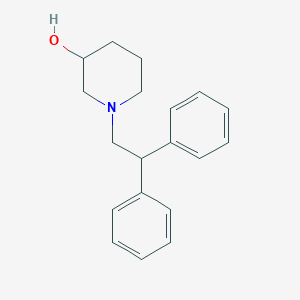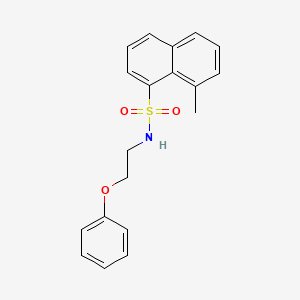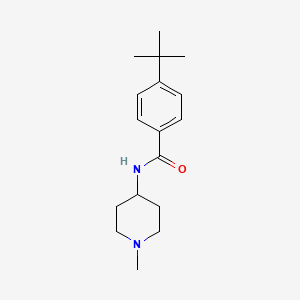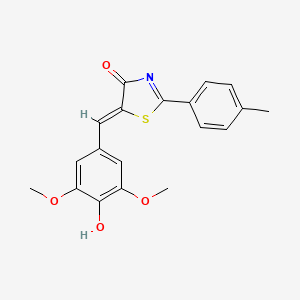![molecular formula C20H17N3O4S B4993511 N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)
N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as MBTH, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MBTH is a furamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of MBTH is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. MBTH has been shown to scavenge ROS and to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MBTH has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. MBTH has also been shown to modulate various signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, MBTH has been shown to exhibit cytotoxic effects against cancer cells, making it a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBTH is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. MBTH is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of MBTH is its potential toxicity, which may limit its use in clinical applications. In addition, the mechanism of action of MBTH is not fully understood, which may limit its potential applications in certain fields of science.
Zukünftige Richtungen
There are several future directions for research on MBTH, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its potential applications in various fields of science. In addition, further studies are needed to evaluate the toxicity and safety of MBTH, as well as its potential interactions with other drugs and compounds. Finally, the development of novel derivatives of MBTH may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
MBTH can be synthesized using various methods, including the reaction of 4-methoxybenzoyl isothiocyanate with 4-aminophenyl furfuryl ketone in the presence of a base, such as triethylamine. The reaction yields MBTH as a white solid, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxybenzoyl chloride with 4-aminophenyl furfuryl ketone in the presence of a base, such as sodium hydroxide, and the reaction of 4-methoxybenzoyl isocyanate with 4-aminophenyl furfuryl ketone in the presence of a base, such as pyridine.
Wissenschaftliche Forschungsanwendungen
MBTH has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. MBTH has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. MBTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials, such as molecular wires and sensors.
Eigenschaften
IUPAC Name |
N-[4-[(4-methoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-16-10-4-13(5-11-16)18(24)23-20(28)22-15-8-6-14(7-9-15)21-19(25)17-3-2-12-27-17/h2-12H,1H3,(H,21,25)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRTWNTPANQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4993428.png)
![1-(2-{4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4993432.png)
![N-(2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4993440.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4993444.png)
![5-{3-methoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993449.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4993466.png)

![3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)



![N-{4-[(diisobutylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4993519.png)
